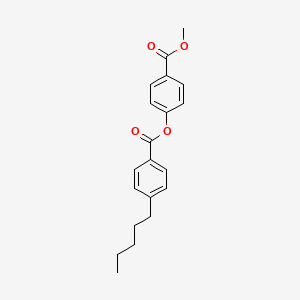![molecular formula C13H15Br B14366207 [Bromo(cyclohexylidene)methyl]benzene CAS No. 92078-71-2](/img/structure/B14366207.png)
[Bromo(cyclohexylidene)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bromo(cyclohexylidene)methyl]benzene is an organic compound characterized by a bromine atom attached to a cyclohexylidene group, which is further connected to a methyl group and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Bromo(cyclohexylidene)methyl]benzene typically involves the bromination of a cyclohexylidene methylbenzene precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is often catalyzed by a Lewis acid like aluminum chloride (AlCl3) to enhance the electrophilic substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: [Bromo(cyclohexylidene)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of cyclohexylmethylbenzene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of cyclohexylidene methylphenol, cyclohexylidene methylamine, etc.
Oxidation: Formation of cyclohexylidene methylbenzoic acid.
Reduction: Formation of cyclohexylmethylbenzene.
Scientific Research Applications
[Bromo(cyclohexylidene)methyl]benzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [Bromo(cyclohexylidene)methyl]benzene involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine atom acts as an electrophilic center, facilitating nucleophilic substitution reactions. The cyclohexylidene group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
- [Chloro(cyclohexylidene)methyl]benzene
- [Fluoro(cyclohexylidene)methyl]benzene
- [Iodo(cyclohexylidene)methyl]benzene
Comparison: [Bromo(cyclohexylidene)methyl]benzene is unique due to the presence of the bromine atom, which imparts specific reactivity and selectivity in chemical reactions. Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative exhibits intermediate reactivity, making it a versatile compound for various synthetic applications.
Properties
CAS No. |
92078-71-2 |
|---|---|
Molecular Formula |
C13H15Br |
Molecular Weight |
251.16 g/mol |
IUPAC Name |
[bromo(cyclohexylidene)methyl]benzene |
InChI |
InChI=1S/C13H15Br/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
SDBJFZCXYDYFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C2=CC=CC=C2)Br)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


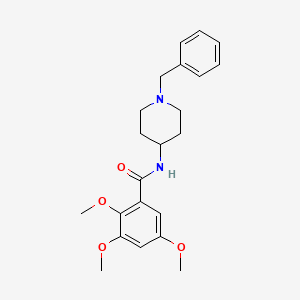
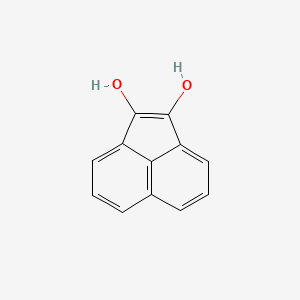
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
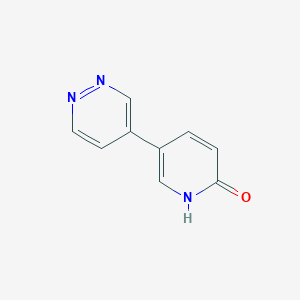
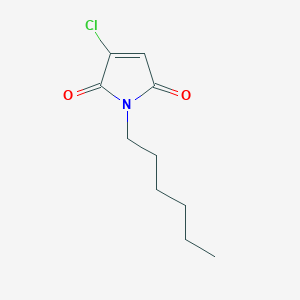
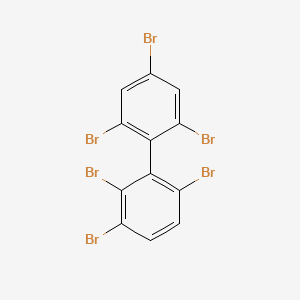
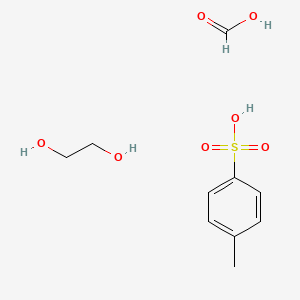
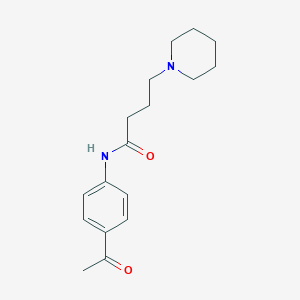
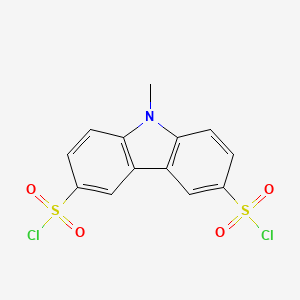
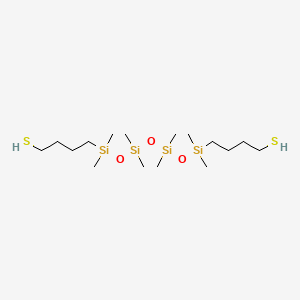
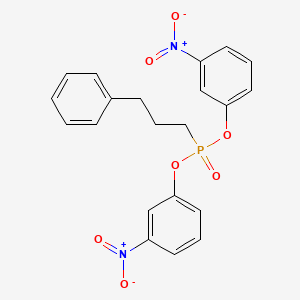
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
![[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14366205.png)
